

Spectroscopic Characterization of Tert-butyl 2-methoxypyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 2-methoxypyrrolidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 2-methoxypyrrolidine-1-carboxylate**, a key building block in synthetic organic chemistry. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **tert-butyl 2-methoxypyrrolidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.76	s	3H	-OCH ₃
3.71-3.55	m	3H	Pyrrolidine Ring Protons
3.37-3.31	m	1H	Pyrrolidine Ring Proton
2.46-2.27	m	2H	Pyrrolidine Ring Protons
1.40	s	9H	-C(CH ₃) ₃

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
155.2	C=O (Carbamate)
80.1	-C(CH ₃) ₃
53.4, 52.6	Pyrrolidine Ring Carbons
44.8, 43.5	Pyrrolidine Ring Carbons
28.7, 28.4, 28.2	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2976, 2935	Strong	C-H stretch (alkane)
1698	Strong	C=O stretch (carbamate)

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	224.1257	224.1259

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of Tert-butyl 2-methoxypyrrolidine-1-carboxylate

To a solution of tert-butyl 2-hydroxypyrrolidine-1-carboxylate (20.0 g, 107.98 mmol) in dry diethyl ether (250 mL) cooled to -78°C, a 1M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (73.43 mL, 110.14 mmol) was added portionwise. The reaction mixture was stirred for a specified period at this temperature. Following the reaction, a standard workup procedure was employed to isolate the crude product, which was then purified by column chromatography to yield **tert-butyl 2-methoxypyrrolidine-1-carboxylate** as a crystalline solid^[1].

NMR Spectroscopy

A sample of the compound (~10-20 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. ¹H NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involved Fourier transformation, phase correction, and baseline correction.

Infrared Spectroscopy

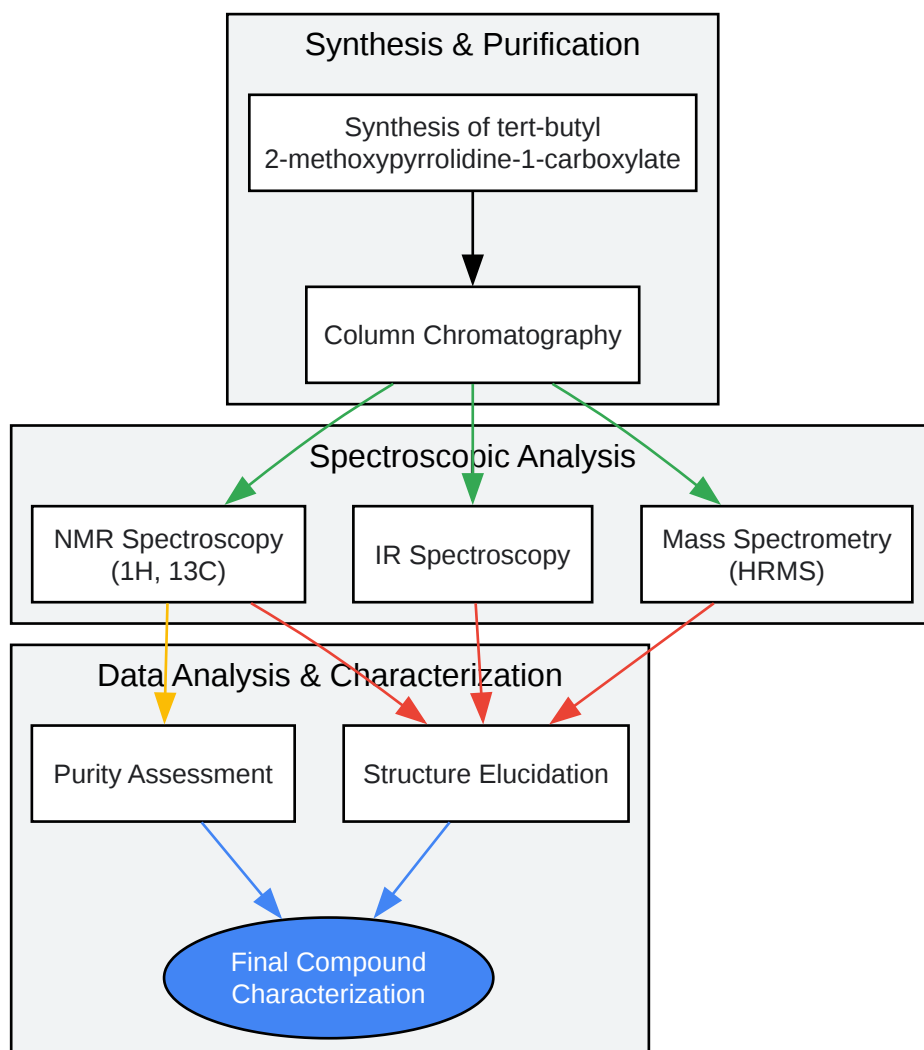
IR spectra were recorded on a spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the neat, colorless oil was placed directly onto the diamond crystal of the UATR accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) of the sodiated molecule ($[M+Na]^+$) was determined.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **tert-butyl 2-methoxypyrrolidine-1-carboxylate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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